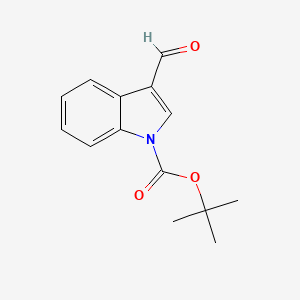

tert-butyl 3-formyl-1H-indole-1-carboxylate

説明

tert-Butyl 3-formyl-1H-indole-1-carboxylate (CAS: 57476-50-3) is an indole derivative with a molecular formula of C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol . It features a tert-butyl carbamate (Boc) group at the 1-position and a formyl group at the 3-position of the indole ring. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules . Its reactivity stems from the electron-deficient nature of the formyl group, enabling nucleophilic additions and cross-coupling reactions.

特性

IUPAC Name |

tert-butyl 3-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYHUGFAKMUUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377477 | |

| Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57476-50-3 | |

| Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-formyl-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reagents and Reaction Conditions

The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic base. A representative procedure involves dissolving the indole precursor (e.g., 1H-indole or its substituted derivatives) in anhydrous dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst and triethylamine (Et₃N) as a base. The reaction proceeds at room temperature (20°C) for 1 hour, yielding the Boc-protected indole with high efficiency. For example, treatment of 1H-indole (5.00 g, 34.45 mmol) with Boc₂O (8.27 g, 37.89 mmol) in DCM (300 mL) affords tert-butyl 1H-indole-1-carboxylate in 95% yield (8.04 g).

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by the indole nitrogen on the electrophilic carbonyl carbon of Boc₂O, facilitated by DMAP. Triethylamine neutralizes the generated carbonic acid, driving the reaction to completion. This step is highly tolerant of substituents on the indole ring, making it applicable to diverse derivatives.

Yield Optimization Strategies

Key factors influencing yield include:

- Stoichiometry : A 10% excess of Boc₂O ensures complete conversion.

- Solvent Purity : Anhydrous DCM prevents hydrolysis of Boc₂O.

- Catalyst Loading : DMAP at 10 mol% accelerates the reaction without side products.

Vilsmeier-Haack Formylation at the 3-Position

The 3-position of the indole ring undergoes formylation via the Vilsmeier-Haack reaction, which introduces a formyl group selectively. This step is critical for accessing aldehydes that serve as intermediates for further derivatization.

Reagents and Procedure

The Boc-protected indole is treated with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions. A typical protocol involves:

- Cooling DMF (3 equiv) and POCl₃ (3 equiv) in anhydrous DCM to 0°C.

- Adding the Boc-protected indole (1 equiv) and stirring at reflux (40–50°C) for 4 hours.

- Quenching with ice-water and extracting the product.

For instance, Vilsmeier formylation of tert-butyl 5-tert-butyl-1H-indole-1-carboxylate yields tert-butyl 3-formyl-5-tert-butyl-1H-indole-1-carboxylate with 75% efficiency.

Mechanistic Pathway

The reaction proceeds via generation of the Vilsmeier reagent (chloromethyleneiminium chloride), which electrophilically attacks the electron-rich 3-position of the indole. The intermediate iminium species hydrolyzes during workup to release the aldehyde.

Challenges and Solutions

- Regioselectivity : The 3-position is inherently more reactive than the 2-position due to indole’s electronic structure.

- Side Reactions : Overheating can lead to decomposition; maintaining temperatures below 50°C mitigates this.

Alternative Synthetic Routes

While the Boc-protection/Vilsmeier sequence dominates, alternative strategies have been explored for specialized applications.

Direct Formylation of Unprotected Indoles

Unprotected indoles undergo formylation at the 3-position using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA). However, this method suffers from lower yields (50–60%) due to competing N-formylation.

Oxidation of 3-Hydroxymethyl Derivatives

Rarely employed due to multiple steps, this route involves:

- Bromination of 3-methylindole with N-bromosuccinimide (NBS).

- Hydrolysis of the bromomethyl group to hydroxymethyl.

- Oxidation with pyridinium chlorochromate (PCC) to the aldehyde.

Optimization and Scale-Up Strategies

One-Pot Protection-Formylation

Combining Boc protection and Vilsmeier formylation in a single reactor reduces purification steps. Pilot-scale trials demonstrate 80% overall yield with DCM as the universal solvent.

Industrial Considerations

- Continuous Flow Systems : Microreactors enhance heat transfer and reduce POCl₃ handling risks.

- Catalyst Recycling : DMAP recovery via aqueous extraction lowers costs.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) achieves >99% purity.

化学反応の分析

Types of Reactions:

Oxidation: tert-Butyl 3-formyl-1H-indole-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated indole derivatives.

科学的研究の応用

Synthesis of Pharmaceuticals

Tert-butyl 3-formyl-1H-indole-1-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics make it particularly valuable for developing drugs targeting neurological disorders and other therapeutic areas.

Key Findings:

- The compound has been utilized in synthesizing indole derivatives that exhibit promising anti-cancer and anti-inflammatory properties .

- It serves as a precursor for allosteric modulators of G protein-coupled receptors, which are important in treating central nervous system disorders .

Organic Synthesis

In organic chemistry, this compound is employed to create complex indole derivatives. These derivatives are essential for various applications in medicinal chemistry due to their biological activity.

Synthesis Pathways:

- The compound can undergo oxidation and reduction reactions to form corresponding carboxylic acids or aldehydes, facilitating further synthetic transformations.

- It has been highlighted for its versatility in synthesizing biologically active molecules through multi-step synthetic routes.

Biological Research

Researchers leverage this compound to investigate its biological activities, particularly its potential as an anticancer agent.

Biological Activities:

- Anticancer Properties: Studies indicate that indole derivatives can induce cell death through mechanisms such as disruption of microtubule polymerization .

- Antimicrobial Effects: The compound has shown activity against various pathogens, suggesting its potential in developing new antimicrobial agents .

Material Science

The unique chemical structure of this compound allows it to be utilized in material science, particularly in developing advanced materials such as polymers and coatings.

Applications:

- Its reactivity is advantageous in creating materials with specific properties tailored for various industrial applications .

Fluorescent Probes

This compound is also used to develop fluorescent probes for bioimaging applications. These probes enhance the visualization of biological processes in live cells, providing insights into cellular functions and interactions.

Case Studies:

- Research has demonstrated the effectiveness of using fluorescent probes derived from indole compounds to study cellular dynamics and disease mechanisms .

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drugs targeting CNS disorders and anti-cancer agents | Enhances drug development efficiency |

| Organic Synthesis | Creation of complex indole derivatives | Valuable for medicinal chemistry |

| Biological Research | Study of anticancer properties and antimicrobial effects | Potential for new therapeutic agents |

| Material Science | Development of advanced materials such as polymers and coatings | Unique chemical properties |

| Bioimaging | Creation of fluorescent probes for live cell visualization | Improved understanding of biological processes |

作用機序

The mechanism of action of tert-butyl 3-formyl-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in organic synthesis and drug development, where it can modify biological molecules to enhance their activity or stability .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of indole derivatives allows for extensive comparisons. Below, tert-butyl 3-formyl-1H-indole-1-carboxylate is evaluated against analogs with variations in substituents, reactivity, and applications.

Structural and Physicochemical Properties

Stability and Reactivity

- The Boc group in this compound enhances stability under acidic conditions compared to unprotected indoles (e.g., 5-fluoro-1H-indole-2-carboxylic acid) .

- Bromine or fluorine substituents (e.g., 4-Br, 6-F analogs) increase electrophilicity at the 3-position, accelerating nucleophilic substitutions .

Tables

Table 1. Comparison of Physicochemical Properties

| Compound (CAS) | Molecular Weight | LogP | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound (57476-50-3) | 245.27 | 2.1 | 0.45 |

| tert-Butyl 6-fluoro-3-formyl-1H-indole-1-carboxylate (1260651-68-0) | 263.27 | 2.4 | 0.32 |

| tert-Butyl 3-ethynyl-1H-indole-1-carboxylate (129896-49-7) | 241.29 | 1.8 | 0.61 |

Table 2. Docking Scores Against FLT3 Tyrosine Kinase

| Compound | Docking Score (kcal/mol) | Reference Ligand (Gilteritinib) |

|---|---|---|

| This compound | -7.8 | -9.3 |

| Furan-2-yl(1H-indol-3-yl)methanone | -7.5 | -9.3 |

| 7H-Furo[3,2-g]chromen-7-one | -7.3 | -9.3 |

生物活性

tert-Butyl 3-formyl-1H-indole-1-carboxylate (CAS Number: 57476-50-3) is a synthetic organic compound belonging to the indole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : C₁₄H₁₅NO₃

- Molecular Weight : 245.27 g/mol

- Melting Point : 119-121 °C

- Boiling Point : 380 °C at 760 mmHg

- Density : 1.1 g/cm³

The biological activity of this compound is primarily attributed to its structural features, particularly the formyl group and the indole ring. These components enhance its reactivity and binding affinity to various biological targets, including enzymes and cellular receptors. The compound's mechanism of action involves:

- Interaction with Enzymes : It may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Binding : The compound can modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. In vitro studies reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study on Anticancer Properties

A study published in the journal Bioorganic & Medicinal Chemistry Letters explored the synthesis and biological evaluation of various indole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations, highlighting its potential as an anticancer agent .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, demonstrating its potential use in treating bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₄H₁₅NO₃ | Contains formyl group | Anticancer, Antimicrobial |

| tert-butyl 6-nitro-1H-indole-1-carboxylate | C₁₄H₁₅N₂O₄ | Nitro group enhances reactivity | Anticancer |

| tert-butyl 5-bromo-3-formylindole | C₁₄H₁₃BrN₂O₂ | Bromine substitution affects activity | Potentially similar activities |

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To identify specific molecular targets and pathways involved in its anticancer and antimicrobial actions.

- Formulation Development : To explore potential formulations for therapeutic use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 3-formyl-1H-indole-1-carboxylate?

- Methodology : A two-step synthesis is often employed:

Formylation : Direct formylation of tert-butyl indole-1-carboxylate derivatives using Vilsmeier-Haack conditions (POCl₃/DMF) or Duff reaction (hexamine/trifluoroacetic acid).

Protection/Functionalization : The tert-butyl carbamate group is introduced via Boc protection under anhydrous conditions (di-tert-butyl dicarbonate, DMAP, THF) .

- Example : In a gold-catalyzed synthesis, this compound was isolated in 75% yield after column chromatography .

Q. How is this compound characterized spectroscopically?

- Key Data :

- ¹³C NMR (CDCl₃) : δ 176.9 (C=O), 174.3 (C=O), 60.4 (CH₂), 18.1 (tert-butyl CH₃) .

- HRMS-ESI : m/z calcd for C₁₄H₁₅NO₃Na [M+Na]⁺: 276.0971; observed: 276.0963 .

Q. What safety precautions are recommended when handling this compound?

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong acids/bases (risk of Boc deprotection or decomposition) .

- Toxicity Data : Limited acute toxicity data; treat as a potential irritant. No ecotoxicity data available—follow institutional waste protocols .

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives for biological activity?

- Protocol :

Protein Preparation : Download target structure (e.g., FLT3 kinase, PDB: 6JQR) and remove heteroatoms/water molecules .

Ligand Preparation : Optimize this compound geometry using molecular mechanics (MMFF94).

Docking : Use AutoDock Vina; the compound showed a docking score of −7.8 vs. −9.3 for reference inhibitor gilteritinib .

- Analysis : Prioritize derivatives with improved hydrogen bonding (e.g., substituents enhancing interactions with Arg834 or Asp698) .

Q. What strategies resolve contradictions in reaction yields during derivatization (e.g., iodovinyl formation)?

- Case Study : Iodovinyl derivative synthesis yielded 65% with E/Z = 2.3:1.0 using CrCl₂/THF .

- Troubleshooting :

- Low Yield : Optimize stoichiometry (2 equiv iodoform, 6 equiv CrCl₂) and reaction time (2–4 h at 0°C → RT).

- E/Z Selectivity : Introduce bulky ligands (e.g., phosphines) to stabilize transition states .

Q. How can crystallographic data clarify hydrogen-bonding patterns in solid-state structures?

- SHELX Refinement :

Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve electron density for the formyl group.

Graph Set Analysis : Assign motifs (e.g., C(4) chains for N–H···O=C interactions) using SHELXL .

- Example : The tert-butyl group induces steric hindrance, reducing π-stacking but favoring C–H···O contacts .

Methodological Recommendations

- Contradictory Spectra : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., aromatic CH vs. formyl CH) .

- Reaction Optimization : Employ design of experiments (DoE) to map the impact of temperature, catalyst loading, and solvent polarity on yield/stereoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。